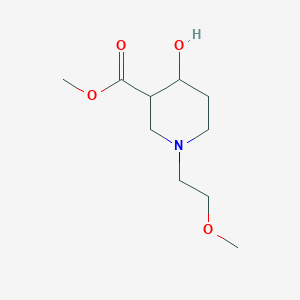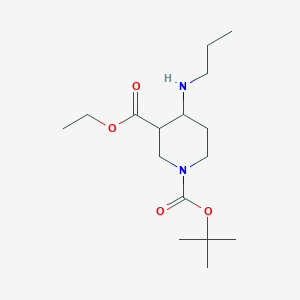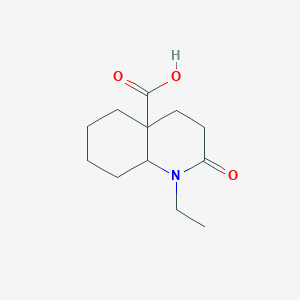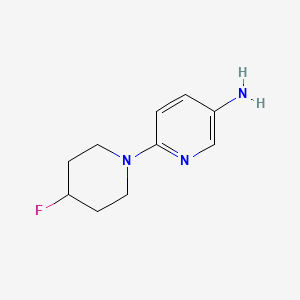![molecular formula C9H11N5 B1478685 (7,8-dihydro-6H-cyclopenta[e][1,2,4]triazolo[4,3-b]pyridazin-3-yl)méthanamine CAS No. 2097974-11-1](/img/structure/B1478685.png)
(7,8-dihydro-6H-cyclopenta[e][1,2,4]triazolo[4,3-b]pyridazin-3-yl)méthanamine
Vue d'ensemble
Description
(7,8-dihydro-6H-cyclopenta[e][1,2,4]triazolo[4,3-b]pyridazin-3-yl)methanamine is a useful research compound. Its molecular formula is C9H11N5 and its molecular weight is 189.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality (7,8-dihydro-6H-cyclopenta[e][1,2,4]triazolo[4,3-b]pyridazin-3-yl)methanamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (7,8-dihydro-6H-cyclopenta[e][1,2,4]triazolo[4,3-b]pyridazin-3-yl)methanamine including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthèse de chimie organique
Ce composé est utilisé dans la synthèse de nouveaux 5-amino-7-aryl-7,8-dihydro-[1,2,4]triazolo[4,3-a]-pyrimidine-6-carbonitriles . Le processus de synthèse implique une réaction monotope de 3-amino-1,2,4-triazole, de malononitrile et d'aldéhydes aromatiques .
Applications antidépressives
Le composé se retrouve dans une variété de médicaments prometteurs liés à des applications thérapeutiques diversifiées, y compris les antidépresseurs .
Applications antipsychotiques
Le composé est également utilisé dans le développement de médicaments antipsychotiques .
Applications antihistaminiques
Il a été utilisé dans la synthèse de médicaments antihistaminiques .
Applications antifongiques
Le composé a été utilisé dans le développement de médicaments antifongiques .
Applications anticancéreuses
Le composé a montré un potentiel dans le développement de médicaments anticancéreux .
Applications antioxydantes
Il a été utilisé dans le développement de médicaments antioxydants .
Applications anti-inflammatoires
Le composé a été utilisé dans le développement de médicaments anti-inflammatoires .
Mécanisme D'action
Target of Action
Compounds with a triazolo-pyridazine structure have been found to have diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory activities . The specific targets can vary widely depending on the exact structure and functional groups of the compound.
Mode of Action
These compounds often work by interacting with specific target receptors in the body. The ability of hydrogen bond accepting and donating characteristics makes this core a much précised pharmacophore with a bioactive profile, as it can make specific interactions with different target receptors .
Biochemical Pathways
The affected pathways would depend on the specific targets of the compound. For example, if the compound were an enzyme inhibitor, it could affect the biochemical pathway that the enzyme is involved in, leading to changes in the production or breakdown of certain molecules in the body .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its chemical structure and the route of administration. In silico pharmacokinetic and molecular modeling studies are often used to predict these properties .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. For example, an anticancer compound might work by inducing apoptosis (cell death) in cancer cells .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For example, certain compounds may be more stable and effective at physiological pH and body temperature .
Analyse Biochimique
Biochemical Properties
(7,8-Dihydro-6H-cyclopenta[e][1,2,4]triazolo[4,3-b]pyridazin-3-yl)methanamine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain enzymes such as carbonic anhydrase and cholinesterase, which are crucial in metabolic processes . The nature of these interactions often involves binding to the active sites of these enzymes, thereby inhibiting their activity and affecting the overall biochemical pathways.
Cellular Effects
The effects of (7,8-dihydro-6H-cyclopenta[e][1,2,4]triazolo[4,3-b]pyridazin-3-yl)methanamine on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to alter the expression of genes involved in oxidative stress response and apoptosis, leading to changes in cell survival and proliferation . Additionally, it can affect cellular metabolism by inhibiting key metabolic enzymes, thereby altering the metabolic flux within the cell.
Molecular Mechanism
The molecular mechanism of action of (7,8-dihydro-6H-cyclopenta[e][1,2,4]triazolo[4,3-b]pyridazin-3-yl)methanamine involves several key interactions at the molecular level. It binds to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their functions. For instance, its binding to carbonic anhydrase results in the inhibition of this enzyme, which plays a crucial role in maintaining pH balance in tissues . Additionally, it can modulate gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (7,8-dihydro-6H-cyclopenta[e][1,2,4]triazolo[4,3-b]pyridazin-3-yl)methanamine change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions but may degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound can result in sustained inhibition of metabolic enzymes, affecting cellular homeostasis and function.
Dosage Effects in Animal Models
The effects of (7,8-dihydro-6H-cyclopenta[e][1,2,4]triazolo[4,3-b]pyridazin-3-yl)methanamine vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects such as enzyme inhibition and modulation of gene expression. At higher doses, it can cause toxic or adverse effects, including oxidative stress and cellular damage . Threshold effects have been observed, where a certain dosage level is required to achieve significant biochemical and cellular changes.
Metabolic Pathways
(7,8-Dihydro-6H-cyclopenta[e][1,2,4]triazolo[4,3-b]pyridazin-3-yl)methanamine is involved in several metabolic pathways. It interacts with enzymes such as carbonic anhydrase and cholinesterase, affecting their activity and the overall metabolic flux . These interactions can lead to changes in metabolite levels and influence various biochemical processes within the cell.
Transport and Distribution
The transport and distribution of (7,8-dihydro-6H-cyclopenta[e][1,2,4]triazolo[4,3-b]pyridazin-3-yl)methanamine within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments . The compound’s distribution can affect its efficacy and the extent of its biochemical and cellular effects.
Subcellular Localization
The subcellular localization of (7,8-dihydro-6H-cyclopenta[e][1,2,4]triazolo[4,3-b]pyridazin-3-yl)methanamine is crucial for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can influence its interactions with biomolecules and its overall biochemical effects.
Propriétés
IUPAC Name |
1,2,10,11-tetrazatricyclo[7.3.0.03,7]dodeca-2,7,9,11-tetraen-12-ylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N5/c10-5-9-12-11-8-4-6-2-1-3-7(6)13-14(8)9/h4H,1-3,5,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHWUYLNYCYVDHR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC3=NN=C(N3N=C2C1)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(3-(2-methoxyethyl)-3H-imidazo[4,5-b]pyridin-2-yl)-N-methylmethanamine](/img/structure/B1478603.png)




![2-(3-cyclopropyl-2-oxo-2,3-dihydro-1H-imidazo[4,5-b]pyridin-1-yl)acetic acid](/img/structure/B1478612.png)
![3-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)propanoic acid](/img/structure/B1478613.png)
![6-fluoro-1-propyl-1H-benzo[c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B1478614.png)
![(4-Methyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)methanol](/img/structure/B1478615.png)

![6-fluoro-4-hydroxy-1-methyl-3,4-dihydro-1H-benzo[c][1,2]thiazine 2,2-dioxide](/img/structure/B1478620.png)

![(4-Cyclopropyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)methanol](/img/structure/B1478624.png)

